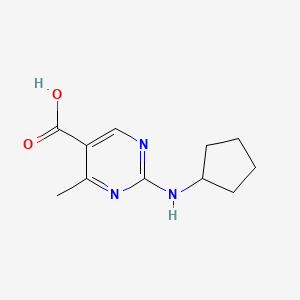![molecular formula C18H19N5S B12269362 2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12269362.png)
2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-1-{1-[2-(méthylsulfanyl)pyrimidin-4-yl]azétidin-3-yl}-1H-1,3-benzodiazole est un composé organique complexe qui présente un noyau benzodiazole, un groupe cyclopropyle et une chaîne latérale azétidinyl-pyrimidinyl
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-cyclopropyl-1-{1-[2-(méthylsulfanyl)pyrimidin-4-yl]azétidin-3-yl}-1H-1,3-benzodiazole implique généralement plusieurs étapes, notamment la formation du noyau benzodiazole, l'introduction du groupe cyclopropyle et la fixation de la chaîne latérale azétidinyl-pyrimidinyl. Les méthodes de synthèse courantes comprennent :
Réactions de cyclisation : Formation du noyau benzodiazole par cyclisation de précurseurs appropriés.
Couplage de Suzuki-Miyaura : Introduction du groupe cyclopropyle à l'aide de réactions de couplage croisé de Suzuki-Miyaura.
Substitution nucléophile : Fixation de la chaîne latérale azétidinyl-pyrimidinyl par des réactions de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté. Cela inclut le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-cyclopropyl-1-{1-[2-(méthylsulfanyl)pyrimidin-4-yl]azétidin-3-yl}-1H-1,3-benzodiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le cycle azétidinyl peut être réduit dans des conditions spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (mCPBA) peuvent être utilisés.
Réduction : L'hydrogénation catalytique ou les hydrures métalliques comme l'hydrure de lithium et d'aluminium (LiAlH4) sont courants.
Substitution : Des agents halogénants ou des nucléophiles comme les amines ou les thiols peuvent être utilisés.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe méthylsulfanyl peut produire des sulfoxydes ou des sulfones, tandis que la réduction du cycle azétidinyl peut produire diverses formes réduites.
Applications De Recherche Scientifique
Le 2-cyclopropyl-1-{1-[2-(méthylsulfanyl)pyrimidin-4-yl]azétidin-3-yl}-1H-1,3-benzodiazole a plusieurs applications en recherche scientifique :
Chimie médicinale : Utilisation potentielle comme pharmacophore en conception de médicaments en raison de sa structure unique.
Études biologiques : Étude de son activité biologique et de ses effets thérapeutiques potentiels.
Recherche chimique : Étude de sa réactivité et synthèse de dérivés pour diverses applications.
Mécanisme d'action
Le mécanisme d'action du 2-cyclopropyl-1-{1-[2-(méthylsulfanyl)pyrimidin-4-yl]azétidin-3-yl}-1H-1,3-benzodiazole implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, en modulant leur activité et en entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l'indole : Composés ayant des structures hétérocycliques similaires, telles que les dérivés de l'indole, qui ont des activités biologiques diverses.
Composés contenant de l'imidazole : Composés avec des cycles imidazole qui présentent un potentiel antimicrobien.
Unicité
Le 2-cyclopropyl-1-{1-[2-(méthylsulfanyl)pyrimidin-4-yl]azétidin-3-yl}-1H-1,3-benzodiazole est unique en raison de sa combinaison d'un noyau benzodiazole avec un groupe cyclopropyle et une chaîne latérale azétidinyl-pyrimidinyl. Cette structure unique peut conférer des activités biologiques et une réactivité spécifiques qui le distinguent d'autres composés similaires.
Propriétés
Formule moléculaire |
C18H19N5S |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-cyclopropyl-1-[1-(2-methylsulfanylpyrimidin-4-yl)azetidin-3-yl]benzimidazole |
InChI |
InChI=1S/C18H19N5S/c1-24-18-19-9-8-16(21-18)22-10-13(11-22)23-15-5-3-2-4-14(15)20-17(23)12-6-7-12/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
Clé InChI |
VFWKGDKVFPGEOV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=CC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12269288.png)
![6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12269289.png)
![3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B12269293.png)
![3-Tert-butyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyridazine](/img/structure/B12269295.png)
![4,6-Dimethyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12269306.png)
![1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B12269312.png)
![4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12269314.png)
![2-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12269322.png)
![3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-4-sulfonamide](/img/structure/B12269324.png)
![6,7-Dimethoxy-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B12269327.png)
![6,7-Dimethoxy-2-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12269328.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12269344.png)
![4-{4-Methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B12269345.png)
